1-Phenyl-1H-pyrazole-5-carbonyl chloride

Overview

Description

1-Phenyl-1H-pyrazole-5-carbonyl chloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a highly reactive molecule that can be used in the synthesis of various biologically active compounds.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

- Datterl et al. (2010) demonstrated the synthesis of 1H-pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones and thiones, starting with reactions involving 1-phenyl-1H-pyrazole-5-carbonyl chloride. This process underscores its utility in creating complex heterocyclic structures (Datterl et al., 2010).

Development of Functionalized Pyrazoles

- Grotjahn et al. (2002) reported the synthesis of pyrazoles with various functionalized side chains, where this compound played a key role. This study highlights its significance in synthesizing pyrazoles with diverse substituents (Grotjahn et al., 2002).

Applications in Medicinal Chemistry

- The work of Kasımoğulları et al. (2009) involved synthesizing pyrazole carboxylic acid amides from this compound, investigating their effects on human carbonic anhydrase isoenzymes. This indicates its potential in developing new therapeutic agents (Kasımoğulları et al., 2009).

Microwave-Assisted Synthesis

- Martins et al. (2003) utilized this compound in the microwave-assisted synthesis of trichloromethyl substituted pyrazoles, demonstrating its efficacy in modern, environmentally friendly synthetic techniques (Martins et al., 2003).

Catalytic Applications

- In research by Moosavi‐Zare et al. (2013), this compound was crucial in synthesizing novel ionic liquids used as catalysts in organic reactions. This study indicates its role in developing new catalytic materials (Moosavi‐Zare et al., 2013).

Cross-Coupling Reactions

- Arbačiauskienė et al. (2009) demonstrated the use of this compound in Pd-catalyzed cross-coupling reactions, highlighting its versatility in complex organic synthesis (Arbačiauskienė et al., 2009).

Development of ESIPT Fluorescent Materials

- Tang et al. (2016) utilized 3(5)-phenyl-1H-pyrazoles, derived from this compound, to develop organic crystalline solids with ESIPT fluorescence. This research contributes to the field of photoluminescent materials (Tang et al., 2016).

Mechanism of Action

Target of Action

A related compound was found to have a potent in vitro antipromastigote activity, which suggests that it may interact with similar targets .

Mode of Action

Phenylpyrazole insecticides, which share a similar structure, function by blocking glutamate-activated chloride channels in insects . It’s plausible that 1-Phenyl-1H-pyrazole-5-carbonyl chloride might interact with its targets in a similar manner.

Biochemical Pathways

Pyrazole derivatives are known to be involved in various biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

A related compound was found to display superior antipromastigote activity, suggesting that this compound might have similar effects .

Action Environment

It’s known that the compound should be stored in an inert atmosphere at 2-8°c for optimal stability .

Biochemical Analysis

Biochemical Properties

1-Phenyl-1H-pyrazole-5-carbonyl chloride plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context . These interactions can lead to changes in the biochemical pathways within cells, affecting overall cellular function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can affect cell signaling pathways, potentially leading to altered cell function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity . This binding can result in changes in gene expression, further influencing cellular function. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, potentially altering its effects on cellular function . Long-term studies have shown that its impact on cells can vary, with some effects becoming more pronounced with prolonged exposure.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior . Toxic or adverse effects may also be observed at high doses, highlighting the importance of dosage optimization in research applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions can lead to changes in the overall metabolic profile of cells, affecting their function and behavior.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, influencing its localization and accumulation . These interactions can affect the compound’s activity and function within different cellular compartments.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall function within the cell.

Properties

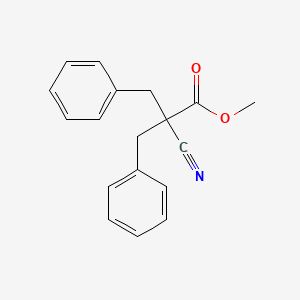

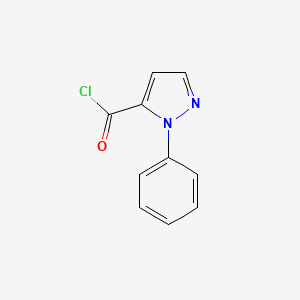

IUPAC Name |

2-phenylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O/c11-10(14)9-6-7-12-13(9)8-4-2-1-3-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDNPUUJEJRRSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC=N2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70380189 | |

| Record name | 1-Phenyl-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423768-37-0 | |

| Record name | 1-Phenyl-1H-pyrazole-5-carbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=423768-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenyl-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70380189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1596871.png)